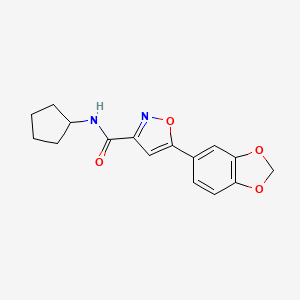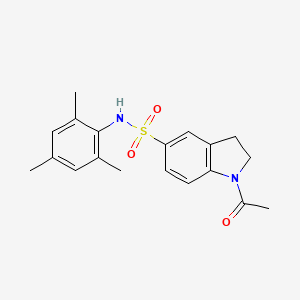
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide, also known as BNC375, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BNC375 belongs to the class of isoxazolecarboxamide compounds and has been found to exhibit potent and selective inhibition of the enzyme phosphodiesterase 9 (PDE9). In
Wirkmechanismus
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide works by selectively inhibiting PDE9, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide increases the levels of cGMP, which in turn enhances synaptic plasticity and improves memory and cognitive function.
Biochemical and physiological effects:
Studies have shown that 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide has been found to improve cognitive function and memory in animal models, and has also been shown to have anti-inflammatory effects. 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide in lab experiments is its selectivity for PDE9, which allows for more precise targeting of the enzyme. Additionally, 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide has a favorable pharmacokinetic profile, which makes it a good candidate for in vivo studies. However, one limitation of using 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide in lab experiments is its high cost, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide. One possible direction is to investigate its potential therapeutic applications in neurological and psychiatric disorders, particularly Alzheimer's disease and other forms of dementia. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for neuroinflammatory disorders. Additionally, further research could be done to optimize the synthesis method for 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide and to develop more cost-effective methods of producing the compound.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide has been found to have potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that PDE9 inhibitors such as 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide can improve cognitive function and memory, making them potential candidates for the treatment of Alzheimer's disease and other forms of dementia. Additionally, 5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-3-isoxazolecarboxamide has been found to have anti-inflammatory properties, which could make it a potential treatment for neuroinflammatory disorders such as multiple sclerosis and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(17-11-3-1-2-4-11)12-8-14(22-18-12)10-5-6-13-15(7-10)21-9-20-13/h5-8,11H,1-4,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVJPWHJPXEKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4647226.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4647229.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4647236.png)
![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4647240.png)
![4-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4647247.png)
![2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4647255.png)
![4-(4-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid](/img/structure/B4647265.png)
![2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B4647270.png)
![tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4647272.png)
![methyl 1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4647282.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4647290.png)


![methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4647317.png)